Orthogonal Reactivity in One-Pot Cross-Coupling
This compound demonstrates unique orthogonal reactivity, allowing for the sequential, site-selective Suzuki-Miyaura coupling at the 6-position (via iodine) followed by the 4-position (via chlorine) in a one-pot procedure [1]. This specific halogen pairing is the key driver of its synthetic utility. The process enables the efficient construction of unsymmetrical 4,6-diarylquinolines with high overall yields [1].
| Evidence Dimension | Synthetic yield in a one-pot, sequential cross-coupling procedure |
|---|---|
| Target Compound Data | High yield for the final diarylquinoline product |
| Comparator Or Baseline | Mono-halogenated quinoline-3-carbonitriles (e.g., 6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile) cannot undergo this sequential functionalization. |
| Quantified Difference | The orthogonality is a binary differentiation (possible vs. not possible); mono-halogenated analogs lack the required second reactive site. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids in a one-pot procedure, leveraging the reactivity difference between the C-I (6-position) and C-Cl (4-position) bonds [1]. |
Why This Matters
This orthogonal reactivity enables the programmed, sequential installation of two different aryl groups, a key requirement for rapidly generating libraries of complex, patentable kinase inhibitors.
- [1] Tsvetkov, A. V.; Latyshev, G. V.; Lukashev, N. V.; Beletskaya, I. P. The successive substitution of halogens in 4-chloro-6-iodoquinoline by aryl groups in cross-coupling reactions with arylboronic acids. Tetrahedron Letters 2002, 43 (40), 7267–7270. View Source
